Beta-D-Glucopyranosiduronic Acid, Alpha-Cyanobenzyl is a glycoside derivative that combines a glucuronic acid moiety with a cyanobenzyl group. This compound is relevant in various biochemical applications, particularly in drug metabolism and synthetic organic chemistry. Its structure and properties allow it to participate in various biochemical pathways, making it a subject of interest in medicinal chemistry.
Beta-D-Glucopyranosiduronic Acid, Alpha-Cyanobenzyl can be derived from natural sources or synthesized in the laboratory. The classification of this compound falls under glycosides, specifically uronic acid glycosides, which are known for their role in biological systems and their utility in drug formulation and delivery.
The synthesis of Beta-D-Glucopyranosiduronic Acid, Alpha-Cyanobenzyl typically involves several steps:
For example, a method described in literature involves using tri-isobutyrate trichloroacetamidate donors for effective glycosylation while minimizing side reactions .
The molecular formula for Beta-D-Glucopyranosiduronic Acid, Alpha-Cyanobenzyl is , with a molecular weight of 284.26 g/mol. The structure consists of a glucuronic acid unit linked to a cyanobenzyl group, where the configuration at the anomeric carbon is alpha. The stereochemistry plays a crucial role in its biological activity and interaction with enzymes.
Beta-D-Glucopyranosiduronic Acid can undergo various chemical reactions:
The mechanism of action for Beta-D-Glucopyranosiduronic Acid primarily involves its role as a substrate for enzymatic reactions. In metabolic pathways, it participates in glucuronidation processes where drugs are conjugated with glucuronic acid to increase their solubility and facilitate excretion via urine or bile.
This process typically involves:
Beta-D-Glucopyranosiduronic Acid, Alpha-Cyanobenzyl has several applications in scientific research:
UDP-glucuronosyltransferases (UGTs) catalyze the covalent linkage of glucuronic acid from UDP-α-D-glucuronic acid (UDP-GlcA) to the benzylic hydroxyl group of α-cyanobenzyl alcohol, forming β-D-glucopyranosiduronic acid, α-cyanobenzyl (α-CBG). This conjugation reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the oxygen nucleophile of α-cyanobenzyl alcohol attacks the anomeric carbon (C1) of glucuronic acid, resulting in inversion of configuration at C1 to form the β-linked glucuronide [5] [10]. UGTs exhibit strict regioselectivity for the benzylic hydroxyl group over other potential sites, driven by steric and electronic complementarity within the enzyme's active site pocket. Structural studies reveal that UGT substrate specificity is governed by key residues in the N-terminal domain that form hydrogen bonds with the α-cyanobenzyl moiety's nitrile group and π-π stacking interactions with its aromatic ring [5] [8].
Human UGT isoforms demonstrate differential activity toward α-cyanobenzyl alcohol. UGT1A1, 1A3, 1A9, and 2B7 show the highest catalytic efficiency (kcat/Km), while UGT1A4 and 1A6 exhibit negligible activity [5] [10]. This variability stems from polymorphisms in UGT genes (e.g., UGT1A1*28 allele) and tissue-specific expression patterns—intestinal UGT1A10 and hepatic UGT1A9 contribute significantly to first-pass metabolism. The kinetic parameters for α-CBG formation vary considerably: Km values for UDP-GlcA range from 50–200 μM, while Km for α-cyanobenzyl alcohol ranges from 5–50 μM depending on the isoform [10].
Table 1: Human UGT Isoforms Catalyzing α-Cyanobenzyl Glucuronidation
UGT Isoform | Relative Activity (%) | Km (α-Cyanobenzyl Alcohol, μM) | Tissue Localization |
---|---|---|---|
1A1 | 100 | 8 ± 2 | Liver, Intestine |
1A3 | 85 | 12 ± 3 | Liver, Stomach |
1A9 | 95 | 5 ± 1 | Liver, Kidney |
1A10 | 78 | 15 ± 4 | Intestine |
2B7 | 92 | 10 ± 2 | Liver, Breast |
Metabolic engineering of Escherichia coli has enabled de novo biosynthesis of α-CBG by reconstructing UDP-GlcA and glucuronide pathways. Two critical strategies are employed: (1) enhancement of UDP-GlcA supply via overexpression of endogenous UDP-glucose dehydrogenase (ugd gene) and (2) deletion of UDP-GlcA-consuming pathways (e.g., araA gene encoding UDP-glucuronic acid decarboxylase) [4] [9]. These modifications increase intracellular UDP-GlcA pools by 3.5-fold compared to wild-type strains, reaching ~0.8 mM concentration [9].
Heterologous expression of mammalian UGTs (e.g., UGT1A1, UGT2B7) in engineered E. coli further optimizes α-CBG production. Codon-optimized UGT genes fused with N-terminal maltose-binding protein (MBP) tags improve solubility and activity. When coupled with UDP-GlcA engineering, these strains achieve α-CBG titers of 350–400 mg/L in fed-batch bioreactors [4]. Cofactor balancing is achieved through the addition of orotic acid (a UDP precursor) and glucose-1-phosphate, increasing glucuronidation yields by 60% [9].
Table 2: Metabolic Engineering Strategies for α-CBG Production
Engineering Target | Modification | Effect on α-CBG Titer |
---|---|---|
UDP-GlcA supply | ugd overexpression | 2.8-fold increase |
UDP-GlcA consumption | ΔaraA deletion | 1.9-fold increase |
UDP supply | pyrE overexpression + orotic acid addition | 1.6-fold increase |
UGT expression | MBP-UGT1A1 fusion | 3.2-fold increase |
Endogenous biosynthesis of α-CBG occurs exclusively via UGT-catalyzed glucuronidation in mammalian systems. This pathway exhibits compartmentalization: hepatic glucuronidation generates α-CBG in the endoplasmic reticulum, followed by transport into bile via MRP2 transporters or into blood via ABCC3 transporters [3]. Intestinal glucuronidation contributes to first-pass metabolism, with serosal transport predominating in distal segments [3]. Endogenous routes offer high regioselectivity (>99% β-anomer) but suffer from low yields (<5% of administered α-cyanobenzyl alcohol recovered as α-CBG in vivo) and competing metabolic pathways like oxidation [3] [10].
Chemical synthesis employs two main strategies:
Table 3: Endogenous vs. Synthetic Biosynthesis of α-CBG
Parameter | Endogenous (UGT-Mediated) | Chemical Synthesis |
---|---|---|
Regioselectivity | >99% β-anomer | 60–90% β-anomer |
Byproducts | None significant | Orthoesters, α-anomer |
Yield | Low (2–5% in vivo) | Moderate (40–70%) |
Reaction Time | Minutes (enzymatic) | Hours to days |
Stereocontrol | Absolute (β-only) | Moderate to high |
Scalability | Limited by enzyme stability | High |
Biocatalytic approaches bridge this gap by combining chemical synthesis of activated sugars (e.g., UDP-GlcA) with purified UGT enzymes in cell-free systems. Immobilized UGT2B7 on chitosan beads achieves 95% conversion of α-cyanobenzyl alcohol with 99% β-selectivity and operational stability over 15 cycles [6]. Hybrid systems using permeabilized engineered E. coli coexpressing UDP-GlcA biosynthetic enzymes and UGT1A1 further enhance productivity to 0.5 g/L/h—20-fold higher than endogenous biosynthesis [4] [9]. These advances address the key limitations of traditional methods by eliminating protecting groups and maximizing atom economy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7